REACTION_CXSMILES
|
[N:1](=[C:3]1[S:7][CH2:6][CH2:5][S:4]1)[OH:2].[CH3:8][N:9]([S:13][S:14][C:15]([CH3:18])([CH3:17])[CH3:16])[C:10](F)=[O:11].C(N(CC)CC)C>O1CCOCC1>[CH3:8][N:9]([S:13][S:14][C:15]([CH3:18])([CH3:17])[CH3:16])[C:10]([O:2][N:1]=[C:3]1[S:7][CH2:6][CH2:5][S:4]1)=[O:11]
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Name
|
2-oximino-1,3-dithiolane
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
N(O)=C1SCCS1
|
Name
|
N-methyl-N-(tert-butylthiosulfenyl)carbamoyl fluoride
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)F)SSC(C)(C)C
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-[[O-[N-Methyl-N-tert-butylthiosulfenyl)carbamoyl]oximino]]-1,3-dithiolane crystallized from methylene chloride isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)ON=C1SCCS1)SSC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |